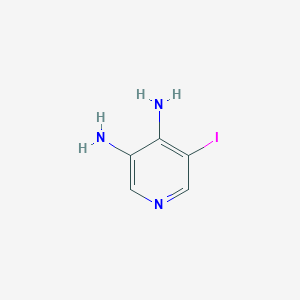
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel derivatives of [1,4]benzoxazinone, including those related to the specified compound, have been synthesized, showcasing a method for producing compounds with potential biological activities. The synthesis process involves reactions that yield novel structures, indicating a broad utility in medicinal chemistry (V. Guguloth, 2021).
- Research on benzotriazole derivatives, including analogs of the specified compound, has led to the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. This synthesis route opens pathways for developing new chemical entities with diverse applications (S. Matsumoto et al., 2008).
Biological Evaluation and Potential Therapeutic Applications
- Derivatives structurally similar to "3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one" have been evaluated for their affinity towards 5-HT1A receptors, revealing insights into the influence of arylpiperazine moiety and ring substitutions on binding affinity. This suggests potential applications in developing therapeutic agents targeting serotonin receptors (H. Pessoa‐Mahana et al., 2012).
- Compounds with structures incorporating elements of the specified chemical have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This highlights the importance of structural modification in enhancing biological activity (Devender Mandala et al., 2013).
Advanced Materials and Drug Design
- The application of these compounds extends to materials science, where derivatives have been used to catalyze the synthesis of other complex molecules, suggesting their utility in facilitating chemical reactions of industrial and pharmaceutical relevance (Z. Karimi-Jaberi et al., 2012).
- Additionally, hybrid compounds containing elements from the specified chemical structure have been investigated for their dual NO-donor and H3-antagonist properties, offering a novel approach to drug design that combines multiple therapeutic effects within a single molecule (M. Bertinaria et al., 2003).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(11-16-25(23,24)18-9-5-2-6-10-18)21-14-12-20(13-15-21)17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDVHRPVIITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2493527.png)
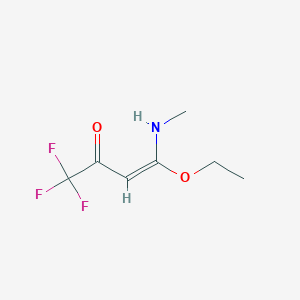
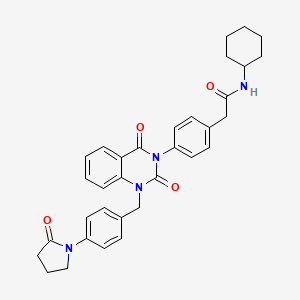
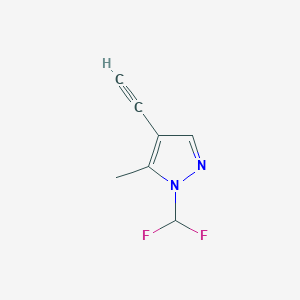

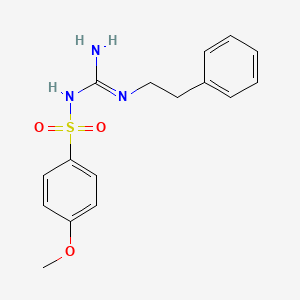
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
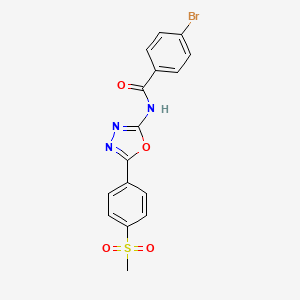
![N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide](/img/structure/B2493545.png)
